molecular formula C11H10O2 B105853 3-Methoxy-2-naphthol CAS No. 18515-11-2

3-Methoxy-2-naphthol

Cat. No.: B105853
CAS No.: 18515-11-2
M. Wt: 174.2 g/mol
InChI Key: SJTNTIRIRIPZDV-UHFFFAOYSA-N
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Description

3-Methoxy-2-naphthol: is an organic compound with the molecular formula C11H10O2 2-Hydroxy-3-methoxynaphthalene . This compound is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to the naphthalene ring. It is a solid at room temperature with a melting point of 107-111°C .

Mechanism of Action

Target of Action

3-Methoxy-2-naphthol is primarily used in the synthesis of a naphthoate ester, which can act like a dopamine D4 antagonist . The dopamine D4 receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a target for drugs which treat schizophrenia and Parkinson’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Methoxy-2-naphthol involves the methylation of 2-naphthol. The procedure typically includes the following steps :

  • Dissolve 0.5 grams of 2-naphthol and 0.2 grams of sodium hydroxide in 5 milliliters of distilled water.
  • Heat the solution on a wire gauze until it becomes clear.
  • Cool the solution to 10-15°C.
  • Add 0.35 milliliters of dimethyl sulfate dropwise to the cooled solution.
  • Warm the mixture for one hour at 70-80°C.
  • Cool the mixture to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature and reagent addition.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like aluminum bromide (AlBr3).

    Nitration: Using nitric acid in the presence of sulfuric acid.

Major Products:

    Bromination: Produces 3-bromo-2-naphthol.

    Nitration: Produces 3-nitro-2-naphthol.

Scientific Research Applications

3-Methoxy-2-naphthol has diverse applications in scientific research, including:

Comparison with Similar Compounds

  • 2-Hydroxy-3-methoxynaphthalene
  • 3-Bromo-2-naphthol
  • 6-Methoxy-2-naphthol
  • 4-Methoxy-1-naphthol

Comparison: 3-Methoxy-2-naphthol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. For example, the presence of both methoxy and hydroxyl groups allows for unique reactivity in electrophilic substitution reactions compared to other naphthol derivatives .

Properties

IUPAC Name

3-methoxynaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTNTIRIRIPZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171723
Record name 2-Naphthalenol, 3-methoxy-
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18515-11-2
Record name 3-Methoxy-2-naphthol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenol, 3-methoxy-
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Record name 2-Naphthalenol, 3-methoxy-
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Record name 3-Methoxy-2-naphthol
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Synthesis routes and methods

Procedure details

Dimethylsulfate (32 ml) was added to the solution of 2,3-dihydroxynaphthalene (32 g) and sodium hydroxide (10 M, 32 ml) in water (300 ml). After being stirred for six hours at room temperature, the side product 2,3-dimethoxynaphthalene was filtered off (yield 16.6 g). The water phase was acidified, stirred on ice bath, filtered, washed with water and recrystallized from ethanol-water (3:2). Yield: 13.5 g, melting point 108-109° C.
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main oxidative reactions 3-methoxy-2-naphthol undergoes?

A1: this compound can undergo various oxidative transformations depending on the oxidant used:

  • Ferric chloride: Leads to dimerization, forming 1,1′-binaphthol. []
  • Lead tetra-acetate: Primarily yields the 1,1-diacetate and the corresponding 1,2-quinone. []

Q2: How does the presence of a methoxy group at the 3-position influence the oxidation of 2-naphthol?

A2: Comparing the oxidation of 2-naphthol and this compound reveals the impact of the methoxy group:

  • 2-naphthol oxidizes to 1,1′-bi-2-naphtho-4,4′-quinone with ferricyanide [] and (R)-(+)-1,1′-bi-2-naphthol with a chiral ruthenium complex photocatalyst. []
  • This compound forms 1,1′-binaphthol with ferric chloride [] and (R)-(+)-1,1′-bi-3-methoxy-2-naphthol with the same chiral ruthenium photocatalyst as 2-naphthol. []

Q3: Are there any asymmetric synthesis methods available for this compound derivatives?

A3: Yes, a novel photocatalytic asymmetric synthesis method has been developed using a chiral ruthenium complex, M(C3)-Δ-[Ru(menbpy)3]2+ [menbpy = 4,4′-di(1R,2S,5R)-(–)-menthoxycarbonyl-2,2′-bipyridine]. This method allows for the synthesis of (R)-(+)-1,1′-bi-3-methoxy-2-naphthol from this compound with high enantioselectivity. []

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